N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
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Description
N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is a useful research compound. Its molecular formula is C9H10FN3O2 and its molecular weight is 211.196. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity
Research on the synthesis of novel derivatives related to N-(4-fluorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide has shown significant anti-inflammatory activities. A study highlighted the synthesis of eight derivatives and their subsequent evaluation for anti-inflammatory properties. Among these derivatives, specific compounds demonstrated significant anti-inflammatory activity, underscoring their potential therapeutic applications (Sunder & Maleraju, 2013).
Synthesis and Chemical Properties
The chemical synthesis and properties of this compound derivatives have been extensively studied. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate for antimalarial drugs, was explored using immobilized lipase, showcasing innovative approaches to drug synthesis (Magadum & Yadav, 2018). Moreover, new derivatives have been characterized by X-ray powder diffraction, revealing their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Antiplasmodial Properties
A study focusing on the synthesis and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for potential in vitro antiplasmodial properties revealed preliminary results indicating biological activity against the Plasmodium falciparum strain. This suggests a potential application in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).
Green Synthesis Applications
The catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide showcases a move towards greener chemical synthesis methods. This compound is an important intermediate for azo disperse dyes, and the study explores a more sustainable production method (Qun-feng, 2008).
Immunomodulating Effects
Research has also delved into the immunomodulating effects of certain N-(4-fluorophenyl)acetamide derivatives. One study found that the synthetic compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) was capable of modifying the reactivity of lymphoid cell populations, enhancing macrophage inhibitory effects on tumor cells, and potentially augmenting the immune response to tumors (Wang et al., 2004).
Properties
IUPAC Name |
(3Z)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIIBOTKFMAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=NO)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C(=N/O)/N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.